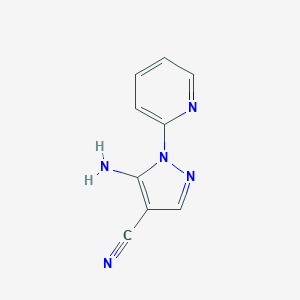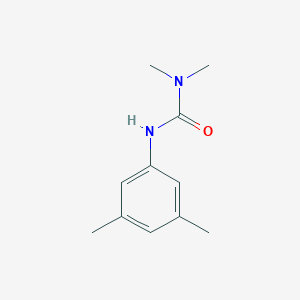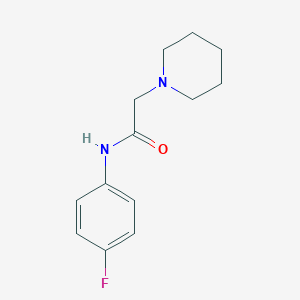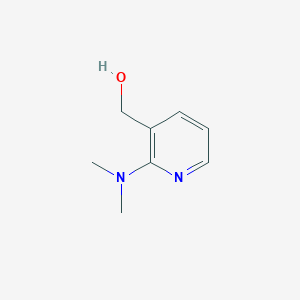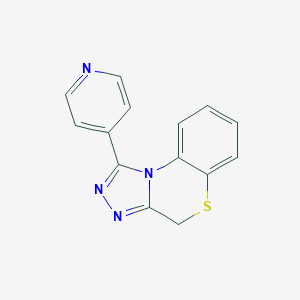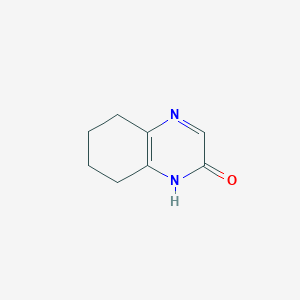
5-(1-adamantyl)-3,4-dihydro-2H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-adamantyl)-3,4-dihydro-2H-pyrrole is a compound that features a unique structure combining the adamantane moiety with a pyrroline ring. Adamantane is a polycyclic hydrocarbon known for its diamond-like structure, while pyrroline is a five-membered ring containing one nitrogen atom. This combination results in a compound with interesting chemical and physical properties, making it a subject of study in various fields of science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-adamantyl)-3,4-dihydro-2H-pyrrole typically involves the reaction of adamantyl derivatives with pyrroline precursors. One common method includes the reduction of 1-adamantyl ketones followed by cyclization to form the pyrroline ring. The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) and cyclization catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 5-(1-adamantyl)-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding adamantyl-pyrroline oxides.
Reduction: Reduction reactions can further modify the pyrroline ring or the adamantyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrroline ring or adamantyl moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2) and nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl-pyrroline oxides, while substitution can produce various functionalized derivatives.
Aplicaciones Científicas De Investigación
5-(1-adamantyl)-3,4-dihydro-2H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and neurological disorders.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 5-(1-adamantyl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The adamantyl group is known to enhance the lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. The pyrroline ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
1-Adamantylamine: Similar in structure but with an amine group instead of a pyrroline ring.
1-Adamantylmethanol: Contains a hydroxyl group instead of a pyrroline ring.
2-(1-Adamantyl)-1H-imidazole: Features an imidazole ring instead of a pyrroline ring.
Uniqueness: 5-(1-adamantyl)-3,4-dihydro-2H-pyrrole is unique due to the combination of the adamantyl moiety and the pyrroline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Propiedades
Número CAS |
180258-71-3 |
|---|---|
Fórmula molecular |
C14H21N |
Peso molecular |
203.32 g/mol |
Nombre IUPAC |
5-(1-adamantyl)-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C14H21N/c1-2-13(15-3-1)14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,1-9H2 |
Clave InChI |
UJTBQGPWLGJKKB-UHFFFAOYSA-N |
SMILES |
C1CC(=NC1)C23CC4CC(C2)CC(C4)C3 |
SMILES canónico |
C1CC(=NC1)C23CC4CC(C2)CC(C4)C3 |
Sinónimos |
2H-Pyrrole, 3,4-dihydro-5-tricyclo[3.3.1.13,7]dec-1-yl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


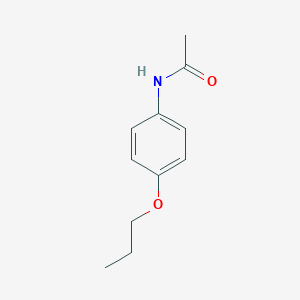
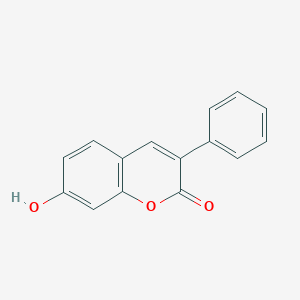

![2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183612.png)
![3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B183619.png)
